![molecular formula C16H21N3O4 B2489608 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide CAS No. 874192-69-5](/img/structure/B2489608.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide often involves multi-step reactions with high yields. For instance, 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl and butadiynyl substituents can be synthesized using Sonogashira reactions, characterized by X-ray crystallography, cyclic voltammetry, and optical absorption/emission spectroscopy (Wang et al., 2006). This example demonstrates the complexity and precision required in synthesizing oxadiazole derivatives.
Molecular Structure Analysis
X-ray diffraction studies are instrumental in analyzing the molecular structure of oxadiazole compounds. The crystal structure of related compounds reveals spatial isolation by aromatic moieties, which explains their high stability under ambient conditions (Sharma et al., 2016). Such studies are crucial for understanding the stability and structural properties of these compounds.
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including ring-fission and C-C bond cleavage, under specific conditions, leading to the formation of diverse products (Jäger et al., 2002). The reaction pathways and products significantly depend on the substituents and reaction conditions.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as their crystalline structure and stability, are closely linked to their molecular arrangements. For example, variations in alkoxy substituents can lead to polymorphism and phase transitions, impacting the compound's physical properties (Beldjoudi et al., 2018).
Chemical Properties Analysis
Oxadiazole compounds exhibit a range of chemical properties, including their reactivity towards different reagents and their potential as intermediates in the synthesis of more complex molecules. The presence of oxadiazole rings contributes to their electron-withdrawing effect, influencing the chemical behavior of these compounds (Kreher et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Al-Wahaibi et al. (2021) reported the synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, which displayed broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans, with some compounds showing potent activity against Gram-positive bacteria. This highlights the potential of these compounds in addressing bacterial infections and fungal diseases (Al-Wahaibi et al., 2021).
Anticancer and Anti-Proliferative Effects
The anticancer and anti-proliferative effects of 1,3,4-oxadiazole derivatives have been a subject of interest. In the same study by Al-Wahaibi et al., the anti-proliferative activity of these compounds was evaluated against several cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines. Compounds demonstrated optimum anti-proliferative activity, suggesting their potential use as anticancer agents (Al-Wahaibi et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-10(6-2)16(20)17-15-14(18-23-19-15)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRZJRZXJBYGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
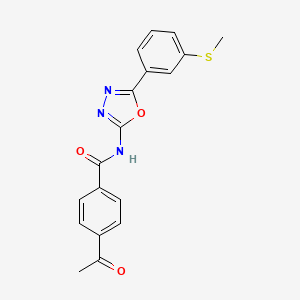
![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)
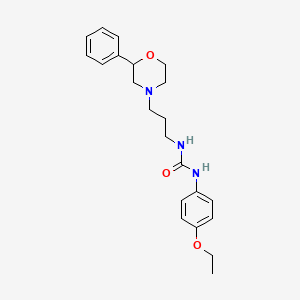
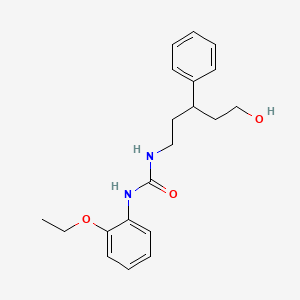
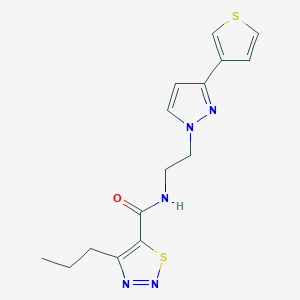

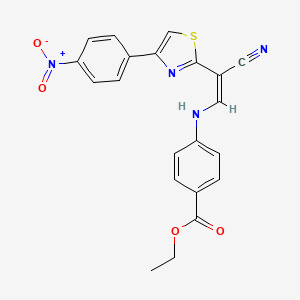
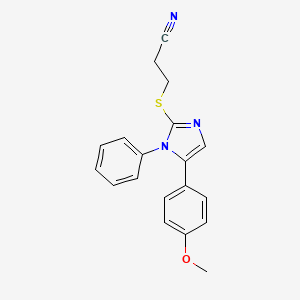
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)